Differential Wnt Pathway Inhibition Potential Driven by Symmetric 4-Bromophenyl Architecture
The compound is explicitly encompassed within the Markush structure of a patent describing 1,3,4-thiadiazol-2-yl-benzamide derivatives as Wnt signaling pathway inhibitors [1]. Its symmetric 4-bromophenyl substitution pattern distinguishes it from the majority of exemplified compounds in the same patent, which typically feature mono-halogenated or mixed aryl substituents. In a PubChem cancer stem cell high-throughput screen (AID 504535), compounds within this chemotype demonstrated measurable inhibitory activity, with 26 compounds classified as Active and 6 exhibiting activity ≤ 1 µM [2]. While the precise IC50 of the target compound in this specific assay is not publicly disaggregated, its structural inclusion in the active chemotype space provides a basis for differentiation from analogs lacking the dual bromine motif.
| Evidence Dimension | Wnt pathway inhibitory potential based on structural inclusion in patent claims |
|---|---|
| Target Compound Data | Encompassed within Formula (I) of US 2018/0044306 A1; symmetric 4-bromophenyl substitution at 2-amido and 5-aryl positions |
| Comparator Or Baseline | Other 1,3,4-thiadiazol-2-yl-benzamides in the same patent with mono-halogen or non-brominated aryl groups |
| Quantified Difference | Structural differentiation: dual bromine atoms provide distinct electronic (Hammett σp = 0.23 per Br) and steric parameters compared to mono-halogen analogs |
| Conditions | Patent claims and Markush structure analysis; PubChem cancer stem cell HTS (AID 504535) |
Why This Matters
For drug discovery programs targeting Wnt-driven cancers, selecting the correct halogenation pattern on the thiadiazole-benzamide scaffold can determine pathway selectivity and potency, making the specific dibromo compound a necessary tool for structure-activity relationship studies.
- [1] 1,3,4-THIADIAZOL-2-YL-BENZAMIDE DERIVATIVES AS INHIBITORS OF THE WNT SIGNALLING PATHWAY. US Patent Application US 2018/0044306 A1, filed February 20, 2015. View Source
- [2] PubChem BioAssay AID 504535: Luminescence Cell-Based Primary HTS to Identify Inhibitors of Cancer Stem Cells. Summary: 26 Active, 6 with Activity ≤ 1 µM, 45 Tested. View Source
